molecular formula C14H14N2O4S B6006873 3-[(4-Methoxyphenyl)sulfamoyl]benzamide

3-[(4-Methoxyphenyl)sulfamoyl]benzamide

Cat. No.: B6006873
M. Wt: 306.34 g/mol
InChI Key: YDIWJPVEELYJIS-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group attached to a sulfamoyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfamoyl]benzamide typically involves the reaction of 4-methoxyaniline with chlorosulfonylbenzoic acid. The reaction is carried out in an aqueous medium, and the resulting sulfonamide is then coupled with benzoyl chloride to form the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of h-NTPDases, preventing the hydrolysis of nucleoside triphosphates . This inhibition can modulate various biological pathways, including those involved in thrombosis, diabetes, inflammation, and cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide
  • 5-(N-Benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide
  • 2-Chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide

Uniqueness

3-[(4-Methoxyphenyl)sulfamoyl]benzamide is unique due to its specific structural features, such as the methoxy group and the sulfamoyl benzamide core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-12-7-5-11(6-8-12)16-21(18,19)13-4-2-3-10(9-13)14(15)17/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIWJPVEELYJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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